N-(3-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(3-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C20H16ClN3O3 and its molecular weight is 381.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 381.0880191 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related pyridazinone compounds involves the reaction of arylhydrazono acetamides with chloroacetic acid chloride, leading to various derivatives through nucleophilic addition reactions. This process yields compounds like 4,5-diamino-6-oxo-pyridazin-3-carbohydrazides, which have potential applications in the development of novel chemical entities (Gewald et al., 1995).
Antimicrobial Activity
Some novel diphenylamine derivatives, synthesized from chloroacetylation reactions, have shown significant antimicrobial and antifungal activities. This suggests that compounds with similar structural motifs may have potential as antimicrobial agents (Kumar & Mishra, 2015).
Photochemical and Thermochemical Applications
Derivatives of benzothiazolinone acetamides, including compounds structurally related to N-(3-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, have been studied for their light harvesting efficiency (LHE) and potential use in dye-sensitized solar cells (DSSCs). These compounds exhibit good LHE and free energy of electron injection, making them suitable for photo-voltaic applications (Mary et al., 2020).
Molecular Docking and Ligand-Protein Interactions
Studies involving similar acetamide analogs have demonstrated their potential in molecular docking and ligand-protein interactions, indicating possible applications in drug discovery and development. Molecular docking studies can help understand the binding interactions of these compounds with target proteins, suggesting their therapeutic potential in various diseases (Sharma et al., 2018).
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-13(25)14-5-4-6-15(11-14)22-19(26)12-24-20(27)10-9-18(23-24)16-7-2-3-8-17(16)21/h2-11H,12H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYVLHXWPYNDDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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